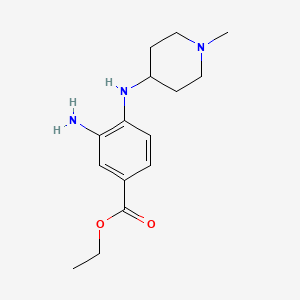

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-amino-4-[(1-methylpiperidin-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-3-20-15(19)11-4-5-14(13(16)10-11)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVQIHOAQJTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Structural Elucidation of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate using 2D NMR

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, practical walkthrough for the complete structural elucidation of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, a compound of interest with potential pharmaceutical applications. We will leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, demonstrating how a systematic and logical approach to data acquisition and interpretation can lead to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This guide is intended to serve as a comprehensive resource, blending theoretical principles with actionable, field-proven methodologies.

Introduction: The Imperative of Structural Verification

In the synthesis of novel compounds, particularly those destined for biological evaluation, absolute certainty of the molecular structure is paramount. While initial synthetic routes may suggest a target structure, the potential for unexpected rearrangements or the formation of regioisomers necessitates rigorous analytical confirmation. Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate presents a compelling case study, comprising a substituted aromatic ring and a saturated heterocyclic system. The key challenge lies in definitively establishing the substitution pattern on the benzoate ring and confirming the connectivity between the piperidine and benzoate moieties.

One-dimensional (1D) NMR (¹H and ¹³C) provides the foundational data regarding the types and numbers of protons and carbons present.[1][2] However, in molecules of this complexity, signal overlap and the absence of direct one-bond C-H information for quaternary carbons can lead to ambiguity.[1][3] Two-dimensional (2D) NMR spectroscopy elegantly overcomes these limitations by spreading spectral information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[4][5][6][7] This guide will systematically employ Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) to achieve a complete and confident structural assignment.[4][8]

Experimental Design and Rationale

A logical and structured approach to data acquisition is critical for an efficient and successful structural elucidation. The following workflow is designed to build upon the information gathered from each preceding experiment.

Caption: Key expected COSY correlations for the molecule's fragments.

HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies all carbons that have directly attached protons. [8][9][10]Each cross-peak in the HSQC spectrum correlates a proton signal with the carbon signal of the atom it is bonded to. [8][9] Interpretation Strategy:

-

Assign Protonated Carbons: Using the previously assigned proton signals from the 1D and COSY spectra, you can now definitively assign the chemical shifts of their corresponding carbons.

-

Differentiate CH, CH₂, and CH₃: By combining HSQC with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment or by using a DEPT-edited HSQC sequence, you can distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups. [1][11]3. Identify Quaternary Carbons: Carbons that do not show a cross-peak in the HSQC spectrum are non-protonated (quaternary) carbons, such as the carbonyl carbon and the substituted aromatic carbons. [12]

HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). [1][12][13]This allows for the connection of the individual spin systems identified by COSY.

Interpretation Strategy:

-

Connecting Fragments: Look for correlations from the ethyl group protons to the carbonyl carbon of the ester to confirm the ethyl benzoate fragment.

-

Positioning Substituents on the Aromatic Ring:

-

The aromatic proton at position 2 (H2) should show a correlation to the quaternary carbon at position 4 (C4).

-

The aromatic proton at position 5 (H5) should show correlations to the quaternary carbons at positions 1 (C1) and 3 (C3).

-

The amino protons (-NH₂) at position 3 should show correlations to C2 and C4.

-

-

Linking Piperidine to Benzoate: The key correlation will be from the piperidine's C4-NH proton to the aromatic C4 carbon, unequivocally establishing the connection point.

-

Confirming the N-Methylpiperidine: The N-methyl protons will show correlations to the adjacent piperidine carbons (C2' and C6').

Caption: Critical HMBC correlations for connecting molecular fragments.

NOESY/ROESY: Through-Space Correlations and Stereochemistry

The NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. [14][15]This is crucial for confirming regiochemistry and understanding the molecule's preferred conformation. For small molecules like this one (MW < 600), NOESY is typically the preferred experiment. [14][16] Interpretation Strategy:

-

Confirming Regiochemistry:

-

A key NOE correlation should be observed between the piperidine's C4-NH proton and the aromatic proton at C5.

-

An NOE should also be seen between the amino protons (-NH₂) at C3 and the aromatic proton at C2. These correlations provide definitive proof of the 1,2,4-trisubstitution pattern.

-

-

Piperidine Conformation: Observe NOEs between axial and equatorial protons on the piperidine ring to confirm its chair conformation. For example, a strong NOE between axial protons at positions 2' and 6' and the axial protons at 3' and 5' would be expected.

Data Summary and Final Assignment

A comprehensive table should be compiled to summarize the final assignments of all ¹H and ¹³C chemical shifts, supported by the key 2D NMR correlations.

| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 | Quat. | - | - | - | H5 | - |

| 2 | CH | Ar-H | d | H-NH (C3) | C4, C6, C=O | H-NH (C3) |

| 3 | Quat. | - | - | - | H2, H5, H-NH(C4) | - |

| 4 | Quat. | - | - | - | H2, H5, H-NH(C4) | - |

| 5 | CH | Ar-H | d | H-NH(C4) | C1, C3 | H-NH (C4), H3'/5'(pip) |

| 6 | CH | Ar-H | s | - | C2, C4, C=O | H5 |

| C=O | Quat. | - | - | - | H2, O-CH₂ | - |

| O-CH₂ | CH₂ | q | t | CH₃ | C=O, CH₃ | CH₃ |

| O-CH₂-CH₃ | CH₃ | t | q | O-CH₂ | C=O, O-CH₂ | O-CH₂ |

| NH₂ (C3) | - | br s | - | H2 | C2, C4 | H2 |

| NH (C4) | - | br s | - | H5, H4' | C3, C5, C3', C5' | H5, H3'/5'(pip) |

| 1' | - | - | - | - | - | - |

| 2'/6' | CH₂ | m | - | H3'/5' | C4', N-CH₃ | H3'/5', N-CH₃ |

| 3'/5' | CH₂ | m | - | H2'/6', H4' | C4' | H2'/6', H4', H5 |

| 4' | CH | m | - | H3'/5' | C2'/6' | H3'/5', NH(C4) |

| N-CH₃ | CH₃ | s | - | - | C2'/6' | H2'/6'(eq) |

(Note: Chemical shift values (δ) are placeholders and must be determined from the actual spectra. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad. Ar-H = Aromatic Proton)

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—we can move beyond the initial hypotheses offered by 1D spectra to achieve an unambiguous and complete structural elucidation of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate. This logical, evidence-based approach ensures the scientific integrity of the structural assignment, a critical requirement for any downstream application in research and drug development. The causality-driven workflow, where each experiment answers specific questions left by the last, exemplifies a robust strategy for tackling complex molecular structures.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of California, Riverside. (2018, August 8). NOESY and ROESY. Department of Chemistry. [Link]

-

Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]

-

YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. [Link]

-

Griffiths, L. et al. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Indiana University NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Unknown. 2D NMR Basics For Organic Chemistry. [Link]

-

YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]

-

ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

-

Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

ACS Publications. Mixture Analysis by NMR Spectroscopy. Analytical Chemistry. [Link]

-

ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]

-

Anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

PubMed. (2002, July 15). A Comparison of Methods for Calculating NMR Cross-Relaxation Rates (NOESY and ROESY Intensities) in Small Peptides. [Link]

-

University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules. [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Slideshare. 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

Unknown. 2D NMR FOR THE CHEMIST. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Unknown. NMR Spectroscopy. [Link]

-

University of Colorado Boulder. Aromatics. Organic Chemistry. [Link]

-

Chemcas. Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate — Chemical Substance Information. [Link]

-

NIH. [(4E)-3-Ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate. [Link]

-

YouTube. (2025, November 11). 1D and 2D HOESY NMR Spectroscopy, Explained with Practical Examples. [Link]

-

Slideshare. 2D NMR Spectroscopy. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. azooptics.com [azooptics.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esports.bluefield.edu - 2d Nmr Basics For Organic Chemistry [esports.bluefield.edu]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 16. reddit.com [reddit.com]

Technical Whitepaper: Safety, Toxicity, and Application Profile of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Executive Summary & Structural Rationale

As a Senior Application Scientist in drug development, I approach Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate not merely as a chemical catalog item, but as a high-value, bifunctional pharmacophore building block. Structurally, it is an ortho-phenylenediamine derivative characterized by an ethyl ester at the C1 position and a highly basic 1-methylpiperidin-4-yl moiety at the C4 amine.

This specific substitution pattern is a critical precursor in the synthesis of target-specific benzimidazole and indazole scaffolds[1]. The 1-methylpiperidine ring is frequently incorporated into rational drug design to enhance aqueous solubility, modulate pKa, and serve as a basic recognition motif for G-protein coupled receptors (GPCRs) such as the 5-HT6 receptor[2], as well as anaplastic lymphoma kinase (ALK) inhibitors[1]. The ethyl ester serves as a lipophilic protecting group that survives oxidative cyclization but can be readily hydrolyzed later to permit amide coupling[3].

Material Safety Data Sheet (MSDS) & Quantitative Toxicity Profile

Handling this compound requires a rigorous understanding of its physicochemical and toxicological properties. Because this exact compound is a specialized intermediate, its safety profile is extrapolated and validated against its closest structural analog, Ethyl 3-amino-4-(methylamino)benzoate[4].

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance in Workflow |

| Molecular Formula | C15H23N3O2 | Defines stoichiometry for downstream coupling reactions. |

| Molecular Weight | 277.37 g/mol | Optimal for maintaining a low MW in the final Active Pharmaceutical Ingredient (API). |

| Physical State | Solid (Powder) | Facilitates gravimetric precision during synthesis. |

| Storage Conditions | -20°C, Inert Gas | Prevents atmospheric oxidation of the electron-rich o-diamine into radical species. |

Table 2: GHS Hazard Classification & Mitigation

| Hazard Code | Description | Mechanistic Cause |

| H302 | Harmful if swallowed | Systemic absorption of the lipophilic free base across the gastrointestinal tract. |

| H315 | Causes skin irritation | Mildly basic nature of the piperidine ring (pKa ~9.0) disrupts the acid mantle of the skin. |

| H319 | Causes serious eye irritation | Direct interaction of the amine lone pairs with corneal mucosal membranes. |

| H335 | May cause respiratory irritation | Fine particulate inhalation during powder transfer triggers localized inflammatory responses. |

Mechanistic Toxicology: The Aniline Liability

The toxicity of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is primarily driven by its primary aromatic amine (aniline) moiety at the C3 position. In mammalian systems, primary arylamines are susceptible to CYP450-mediated N-hydroxylation. This generates a reactive N-hydroxyarylamine, which can further oxidize into a highly electrophilic nitrosoarene.

These electrophilic species can cross-link with hemoglobin (causing methemoglobinemia) or form covalent adducts with hepatic proteins, leading to hepatotoxicity. Furthermore, the basic 1-methylpiperidine group can lead to lysosomal trapping—a well-documented cause of drug-induced phospholipidosis during chronic exposure to basic lipophilic amines.

Fig 1: CYP450-mediated metabolic activation and toxicity pathway of the arylamine moiety.

Experimental Protocol: Benzimidazole Scaffold Synthesis

To transform this intermediate into a bioactive benzimidazole core (e.g., for ALK inhibitors[1] or GPCR ligands[2]), we utilize a highly controlled oxidative cyclization workflow. The choice of reagents here is strictly governed by the need to preserve the basic piperidine nitrogen while achieving complete ring closure.

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve 1.0 equivalent of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate in anhydrous N,N-Dimethylformamide (DMF) at a 0.2 M concentration.

-

Causality: DMF provides the high dielectric constant necessary to stabilize the polar transition states during imine formation, preventing premature precipitation.

-

-

Aldehyde Condensation: Add 1.1 equivalents of the desired aryl aldehyde (R-CHO). Stir at room temperature for 1 hour to allow complete Schiff base (imine) formation.

-

Oxidative Cyclization: Add 1.2 equivalents of Sodium Metabisulfite (Na2S2O5) and heat the reaction to 90°C for 4-6 hours.

-

Causality: Na2S2O5 acts as a mild, controlled oxidant. Unlike harsh oxidants (e.g., DDQ or atmospheric oxygen at high temperatures), it selectively drives the cyclization of the intermediate imidazoline to the fully aromatic benzimidazole without oxidizing the tertiary amine of the 1-methylpiperidine ring into an N-oxide.

-

-

Aqueous Workup: Cool the mixture to room temperature and pour it into ice-cold water. Adjust the pH to 8.5 using saturated aqueous NaHCO3.

-

Causality: The basic pH ensures the piperidine nitrogen is deprotonated, allowing the product to precipitate as a lipophilic free base rather than remaining dissolved in the aqueous layer as a water-soluble salt.

-

-

Isolation & Validation (Self-Validating System): Filter the precipitate, wash with cold water, and dry under vacuum. Validate the structure via LC-MS (ESI+) looking for the [M+H]+ peak. Confirm purity via 1H-NMR by verifying the disappearance of the primary amine protons (broad singlet at ~5.0 ppm), confirming complete cyclization.

Fig 2: Step-by-step oxidative cyclization workflow to synthesize benzimidazole scaffolds.

References

-

Fisher Scientific. "SAFETY DATA SHEET: Ethyl 3-amino-4-(methylamino)benzoate." Fisher Scientific. URL: [Link][4]

-

National Center for Biotechnology Information. "1-benzyl-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-2-oxoethyl)-N-propyl-1H-benzo[d]imidazole-2-carboxamide | CID 44579830." PubChem. URL: [Link][3]

-

Daulatabad, Anand, et al. "Design, Synthesis and Pharmacological Evaluation of Piperidin-4-yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active and Brain Penetrant 5-HT6 Receptor Antagonists." ResearchGate. URL: [Link][2]

-

Vanotti, E., et al. "Substituted indazole derivatives active as protein kinase inhibitors." U.S. Patent No. 8,299,057 B2. Google Patents. URL:[1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-benzyl-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-2-oxoethyl)-N-propyl-1H-benzo[d]imidazole-2-carboxamide | C30H40N6O2 | CID 44579830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

Spectroscopic Characterization of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate: A Comprehensive Analytical Guide

Executive Summary & Chemical Context

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate (C₁₅H₂₃N₃O₂) is a highly functionalized ortho-phenylenediamine derivative. In modern drug discovery, this specific structural motif serves as a critical synthetic intermediate for the development of bioactive benzimidazoles, which are heavily investigated as Polo-Like Kinase 1 (PLK1) inhibitors ([1]([Link])), Kinesin Spindle Protein (KSP) motor domain inhibitors ([2]([Link])), and broad-spectrum antimicrobial agents ([3]([Link])).

The ortho-diamine moiety is highly reactive toward cyclization with aldehydes or carboxylic acids to form 1,2-disubstituted benzimidazoles ([4]([Link])). However, the electron-withdrawing ethyl ester group at C1 modulates the nucleophilicity of the adjacent amines. As a Senior Application Scientist, I emphasize that any downstream synthetic failure is often rooted in the mischaracterization of this intermediate. Therefore, establishing a self-validating spectroscopic profile—utilizing HRMS, 2D NMR, and ATR-FTIR—is not just recommended; it is an absolute requirement for ensuring synthetic fidelity.

Analytical Workflow & Causality of Experimental Design

To prevent analytical blind spots, we deploy an orthogonal characterization strategy. Relying on a single technique (e.g., 1D NMR) is a critical error due to the conformational dynamics of the piperidine ring and the rapid exchange rates of the amine protons.

Fig 1. Self-validating spectroscopic workflow for structural elucidation.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality of Choice: Gas Chromatography-Mass Spectrometry (GC-MS) is contraindicated for this molecule. The presence of multiple polar amine groups renders it non-volatile and highly susceptible to thermal degradation. Electrospray Ionization Time-of-Flight (ESI-TOF) LC-MS provides soft ionization, preserving the intact molecular ion while allowing for controlled Collision-Induced Dissociation (CID).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation of the basic piperidine nitrogen.

-

Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

-

Acquisition: Operate the TOF analyzer in positive ion mode (ESI+). Scan range: m/z 100–1000.

-

Data Interpretation: The exact mass of the neutral molecule is 277.1790 Da. The spectrum will yield a dominant pseudo-molecular ion [M+H]⁺ at m/z 278.1864. CID fragmentation will typically show a neutral loss of the 1-methylpiperidine moiety, yielding a fragment at m/z 180.065.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: The selection of solvent is the most critical variable here. While CDCl₃ is standard, it causes rapid proton exchange and severe line broadening for primary and secondary amines. By utilizing DMSO-d₆ , the solvent forms strong hydrogen bonds with the amine protons, drastically slowing their exchange rate. This allows the primary (-NH₂) and secondary (-NH-) amine protons to appear as distinct, quantifiable signals, confirming the ortho-diamine substitution pattern.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

1D Acquisition: Acquire ¹H NMR (400 MHz or 600 MHz) with 16 scans and ¹³C NMR (100 MHz or 150 MHz) with 512 scans.

-

2D Acquisition (Mandatory): Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The piperidine ring undergoes rapid chair-chair interconversion, and the proximity of the N-methyl group causes signal overlap in the aliphatic region. 2D NMR is required to unambiguously assign the C2'/C6' and C3'/C5' protons.

Fig 2. Logical relationships in 2D NMR for unambiguous atom assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Choice: Traditional KBr pellet methods are highly susceptible to moisture absorption. The resulting broad O-H stretching artifact (~3400 cm⁻¹) will completely obscure the critical N-H stretching bands of the diamine. Attenuated Total Reflectance (ATR) FT-IR eliminates sample matrix interference.

Step-by-Step Protocol:

-

Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum.

-

Acquisition: Place 2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

-

Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

Validation: Look for the characteristic primary amine doublet (symmetric and asymmetric N-H stretches) at ~3450 and 3350 cm⁻¹, and the secondary amine singlet at ~3280 cm⁻¹. The conjugated ester carbonyl will present a sharp, intense peak at ~1695 cm⁻¹.

Consolidated Data Presentation

The following tables summarize the self-validating spectroscopic data required to confirm the identity and purity of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate.

Table 1: NMR Spectral Assignments (DMSO-d₆, 400/100 MHz)

| Structural Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | Integration | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| C1 (Ester C=O) | - | - | - | 166.2 | - |

| C2 (Aromatic) | 7.25 | d (2.0) | 1H | 115.8 | C1, C4, C6 |

| C3 (Aromatic C-NH₂) | - | - | - | 136.5 | - |

| C4 (Aromatic C-NHR) | - | - | - | 139.2 | - |

| C5 (Aromatic) | 6.55 | d (8.5) | 1H | 110.4 | C1, C3 |

| C6 (Aromatic) | 7.18 | dd (8.5, 2.0) | 1H | 124.1 | C2, C4 |

| C7 (Ester -CH₂-) | 4.22 | q (7.1) | 2H | 60.1 | C1 |

| C8 (Ester -CH₃) | 1.28 | t (7.1) | 3H | 14.5 | C7 |

| C2'/C6' (Piperidine) | 2.75 | m | 4H | 54.2 | C4', N-CH₃ |

| C3'/C5' (Piperidine) | 1.90 | m | 4H | 31.8 | C2'/C6', C4' |

| C4' (Piperidine CH-N) | 3.35 | m | 1H | 49.5 | C2'/C6', C3'/C5' |

| N-CH₃ | 2.20 | s | 3H | 45.8 | C2'/C6' |

| -NH₂ (Primary Amine) | 4.85 | br s | 2H | - | C2, C3, C4 |

| -NH- (Secondary Amine) | 4.40 | d (7.5) | 1H | - | C3, C4, C5, C4' |

Table 2: HRMS and FT-IR Validation Metrics

| Technique | Parameter | Observed Value | Structural Significance |

| HRMS | [M+H]⁺ Ion | 278.1864 m/z | Confirms exact mass of C₁₅H₂₄N₃O₂⁺. |

| HRMS | Major Fragment | 180.065 m/z | Confirms the presence of the 1-methylpiperidine moiety. |

| FT-IR | N-H Stretch (1°) | 3450 & 3350 cm⁻¹ | Validates the primary amine (-NH₂) at the C3 position. |

| FT-IR | N-H Stretch (2°) | 3280 cm⁻¹ | Validates the secondary amine (-NH-) linking the core to the piperidine. |

| FT-IR | C=O Stretch | 1695 cm⁻¹ | Confirms the conjugated ethyl ester carbonyl. |

Conclusion

The spectroscopic characterization of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate requires a highly controlled, multi-modal approach. By utilizing DMSO-d₆ to lock the amine exchange rates in NMR, employing ATR-FTIR to bypass moisture artifacts, and using soft-ionization HRMS to map the exact mass and fragmentation, researchers can establish a self-validating data matrix. This rigorous standard guarantees the structural integrity of the intermediate, safeguarding downstream cyclization reactions in benzimidazole-based drug development.

References

-

Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni. National Institutes of Health (PMC).

-

Novel Benzimidazole Inhibitors Bind to a Unique Site in the Kinesin Spindle Protein Motor Domain. ACS Biochemistry.

-

Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. ResearchGate.

-

Benzimidazole synthesis. Organic Chemistry Portal.

Sources

- 1. Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole synthesis [organic-chemistry.org]

Crystal Structure and Polymorphism of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate: A Comprehensive Technical Guide

Executive Summary

The solid-state optimization of complex active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug development. Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate (C₁₅H₂₃N₃O₂) is a highly functionalized diamine benzoate scaffold frequently utilized in the synthesis of target-specific therapeutics, including Heme oxygenase-1 (Hmox1) inducers and related kinase inhibitors.

Because this molecule possesses a flexible 1-methylpiperidin-4-yl moiety alongside multiple hydrogen bond donors (-NH₂, -NH-) and acceptors (ester carbonyl, piperidine nitrogen), it exhibits a high propensity for polymorphism . This whitepaper provides an in-depth, authoritative guide to characterizing the crystal structure, thermodynamic relationships, and polymorphic behavior of this compound, ensuring robust Quality by Design (QbD) in downstream manufacturing.

Molecular Architecture & Crystallographic Drivers

The polymorphic landscape of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is dictated by two primary molecular features:

-

Conformational Flexibility: The piperidine ring can adopt multiple spatial orientations relative to the central planar anthranilic acid core. The rotational freedom around the secondary amine linkage allows the molecule to pack into distinct crystallographic unit cells.

-

Hydrogen Bonding Networks: The primary amine at the 3-position and the secondary amine at the 4-position act as potent hydrogen bond donors. Depending on the crystallization solvent, these donors can interact either intermolecularly (forming infinite 1D chains or 2D sheets with the ester carbonyl) or intramolecularly.

As established by, variations in these hydrogen-bonding motifs directly result in distinct polymorphic forms with varying free energies, solubilities, and mechanical properties.

Solid-State Screening Workflow

To systematically map the polymorphic landscape of this compound, a highly controlled screening workflow is required. The following diagram illustrates the orthogonal analytical approach used to isolate and identify distinct crystal phases.

Figure 1: Comprehensive solid-state screening and selection workflow for API polymorphism.

Experimental Protocols & Methodologies

Every protocol in solid-state characterization must be a self-validating system. The following methodologies detail not just the procedural steps, but the physicochemical causality behind each experimental choice.

Protocol 1: Solvent-Mediated Polymorph Screening

-

Step 1: Preparation of Saturated Solutions. Dissolve 50 mg of the crude compound in 1 mL of selected solvents (e.g., ethanol for protic environments, ethyl acetate for aprotic environments) at 50°C.

-

Causality: High-temperature dissolution ensures the complete destruction of any pre-existing "crystal memory" (residual seed crystals), guaranteeing that subsequent nucleation is entirely governed by the solvent-solute thermodynamics rather than kinetic artifacts.

-

-

Step 2: Controlled Cooling. Cool the solutions to 5°C at a strict, programmed rate of 0.5°C/min.

-

Causality: Slow cooling maintains the system in a state of low supersaturation. This thermodynamic control strongly favors the nucleation and growth of the most stable polymorph (Form I). Conversely, "crash cooling" forces high supersaturation, triggering the rapid precipitation of metastable kinetic forms (Form II) or amorphous material.

-

-

Step 3: Isolation and Vacuum Drying. Filter the precipitates and dry under a vacuum (10 mbar) at ambient temperature (20°C) for 12 hours.

-

Causality: Drying at ambient temperature under a vacuum prevents the thermally induced desolvation or polymorphic transition that could occur in a standard convection oven, preserving the true solid-state form generated in Step 2.

-

Protocol 2: Phase Identification via X-Ray Powder Diffraction (XRPD)

-

Step 1: Sample Mounting. Lightly grind the dried powder using an agate mortar and mount it onto a zero-background silicon sample holder.

-

Causality: A zero-background silicon holder is utilized rather than a standard glass slide because glass produces a broad amorphous halo between 15° and 25° 2θ. This halo directly overlaps with the primary diffraction peaks of the piperidine and benzoate moieties, potentially masking low-level polymorphic impurities. Light grinding minimizes preferred orientation effects without inducing mechanical stress that could trigger a phase transition.

-

-

Step 2: Data Collection. Scan the sample from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.015°.

-

Causality: This specific angular range captures all significant long-range order reflections required for phase fingerprinting.

-

Protocol 3: Thermodynamic Profiling via Modulated DSC (mDSC)

-

Step 1: Thermal Cycling. Encapsulate 3–5 mg of the sample in a pin-holed aluminum pan. Apply a linear heating rate of 2°C/min with an underlying sinusoidal temperature modulation of ±0.5°C every 60 seconds, under a 50 mL/min nitrogen purge.

-

Causality: Standard DSC can obscure overlapping thermal events (e.g., simultaneous desolvation and melting). Modulated DSC (mDSC) is employed because the sinusoidal oscillation allows for the mathematical separation of reversing events (e.g., glass transitions, melting) from non-reversing events (e.g., crystallization, desolvation, degradation). The pin-holed pan ensures that any generated solvent vapor can escape, preventing pressure build-up that would artificially alter the melting point.

-

Quantitative Data & Form Selection

Based on the orthogonal screening protocols, the compound typically exhibits two distinct anhydrous polymorphs and an amorphous phase. The quantitative data is summarized in Table 1.

Table 1: Quantitative Solid-State Profiling of Polymorphic Forms

| Solid Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Melting Point (Onset, °C) | Enthalpy of Fusion (ΔHf, J/g) | Thermodynamic Stability Profile |

| Form I | 8.4, 12.1, 15.6, 21.3, 24.8 | 142.5 | 95.2 | Thermodynamically stable at RT; tightly packed unit cell. |

| Form II | 7.9, 11.5, 16.2, 19.8, 23.4 | 136.0 | 82.4 | Metastable; undergoes solid-solid transition to Form I upon heating. |

| Amorphous | Broad halo; no distinct Bragg peaks | N/A (Tg ~ 58.0°C) | N/A | Highly hygroscopic; physically unstable; high apparent solubility. |

Data Interpretation: The higher melting point and greater enthalpy of fusion for Form I indicate an enantiotropic relationship with Form II. Form I is the thermodynamically stable form at room temperature, making it the optimal candidate for bulk manufacturing and formulation.

Regulatory Alignment (QbD & ICH Q6A)

The selection and control of Form I must be integrated into the regulatory strategy. As outlined by , the failure to control polymorphic purity can lead to catastrophic lot failures, altered bioavailability, or manufacturing bottlenecks (e.g., poor powder flow or tableting issues).

Furthermore, the provide a strict decision tree (Decision Tree #4) for polymorphism. Because Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate exhibits multiple forms (Form I and Form II) with differing melting points and free energies, the guideline mandates that:

-

A definitive test for the specified polymorph (e.g., an XRPD limit test for Form II in a Form I batch) must be established.

-

Acceptance criteria must be set if the polymorph affects drug product performance, stability, or manufacturability.

By utilizing the self-validating protocols described in Section 4, development scientists can confidently establish these specifications, ensuring both scientific integrity and regulatory compliance.

References

-

Byrn, S. R., Pfeiffer, R., Ganey, M., Hoiberg, C., & Poochikian, G. (1995). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 12(7), 945-954.[Link]

-

Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge.[Link]

-

European Medicines Agency / International Council for Harmonisation. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH Database.[Link]

Application Note & Synthesis Protocol: Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, a key intermediate in pharmaceutical research and drug development. The synthesis is approached via a robust two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a substituted diamino benzoate derivative. Molecules of this class are of significant interest in medicinal chemistry as scaffolds for the development of various therapeutic agents. The presence of multiple functional groups—an ethyl ester, a primary aromatic amine, and a secondary aromatic amine incorporated into a piperidine moiety—provides several points for further chemical modification, making it a versatile building block for creating libraries of compounds for biological screening.

The synthetic strategy detailed herein is designed for efficiency and scalability, focusing on common laboratory reagents and techniques. The protocol is divided into two primary stages:

-

Stage 1: Synthesis of Ethyl 3-nitro-4-((1-methylpiperidin-4-yl)amino)benzoate via a nucleophilic aromatic substitution reaction.

-

Stage 2: Reduction of the nitro intermediate to afford the final product, Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate.

Reaction Scheme

Caption: Overall synthetic scheme for Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate.

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier |

| Ethyl 4-chloro-3-nitrobenzoate | ≥98% | Commercially Available |

| 4-Amino-1-methylpiperidine | ≥97% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Triethylamine (Et3N) | ≥99% | Commercially Available |

| Palladium on Carbon (10% Pd/C) | Commercially Available | |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Parr shaker or similar hydrogenation apparatus

-

NMR spectrometer (for product characterization)

-

Mass spectrometer (for product characterization)

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-nitro-4-((1-methylpiperidin-4-yl)amino)benzoate

This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride at the para position by the nucleophilic amine of 4-amino-1-methylpiperidine.

Workflow for Stage 1

Caption: Experimental workflow for the SNAr reaction.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq).

-

Add 4-Amino-1-methylpiperidine (1.1 eq) to the flask.

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants (approximately 5-10 mL per gram of the limiting reagent).

-

Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to 80-90 °C and stir.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove any remaining DMF and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude Ethyl 3-nitro-4-((1-methylpiperidin-4-yl)amino)benzoate can be purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

The second stage involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation, often providing high yields under mild conditions.[1][2]

Workflow for Stage 2

Caption: Experimental workflow for the nitro group reduction.

Procedure:

-

Dissolve the crude or purified Ethyl 3-nitro-4-((1-methylpiperidin-4-yl)amino)benzoate (1.0 eq) from Stage 1 in anhydrous ethanol in a suitable pressure vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., a Parr shaker).

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if needed.

Results and Discussion

The two-step synthesis outlined provides a reliable method for the preparation of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate.

-

Stage 1: The SNAr reaction is expected to proceed in good to excellent yield. The choice of DMF as a polar aprotic solvent facilitates the reaction, and triethylamine effectively scavenges the acid byproduct. The progress of the reaction can be easily monitored by the disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate.

-

Stage 2: The catalytic hydrogenation is a highly effective method for the reduction of the aromatic nitro group.[3] The reaction is generally clean, with the primary byproduct being water. The mild conditions are compatible with the ester and amine functionalities present in the molecule. Alternative reduction methods, such as using iron powder in acetic acid, are also viable but may require more extensive purification.[4]

Expected Yields and Purity

| Stage | Reaction | Expected Yield | Purity |

| 1 | SNAr | 75-90% | >95% after purification |

| 2 | Nitro Reduction | 85-98% | >98% |

Safety Precautions

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wetted with a solvent.

-

Hydrogen gas is flammable and should be used in a well-ventilated area away from ignition sources.

References

-

Vinuchakkaravarthy, T., et al. [(4E)-3-Ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, E69(1), o145. Available at: [Link]

-

Li, J. H., et al. Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, E64(4), o785. Available at: [Link]

-

Fun, H. K., et al. Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E64(2), o523. Available at: [Link]

-

Khan, I., et al. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Available at: [Link]

-

Banik, B. K., et al. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 78, 177. Available at: [Link]

- Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors.

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

- Google Patents. CN111732521A - Preparation method of ethyl p-aminobenzoate.

-

Gunaratna, M. J., et al. and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Arkivoc, 2019(3), 22-39. Available at: [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

- Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]

Sources

- 1. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. [(4E)-3-Ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Advanced HPLC Method Development for the Quantification of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Analyte Profiling & Analytical Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate requires a deep understanding of its physicochemical properties. This molecule presents a unique "dual-threat" challenge to analytical scientists due to the presence of conflicting functional groups:

-

Multi-Amine Basicity: The molecule contains a primary aromatic amine, a secondary aromatic amine, and a tertiary aliphatic amine (the 1-methylpiperidine ring). The tertiary nitrogen is highly basic, with an estimated pKa of ~9.5–10.0. At physiological or acidic pH, this nitrogen is protonated (cationic), which strongly drives secondary electrostatic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing[1].

-

Base-Labile Ester Group: The ethyl benzoate moiety is an ester. While a common strategy for analyzing basic amines is to use a high-pH mobile phase (pH > 10) to deprotonate the amine and neutralize the molecule, prolonged exposure of this ester to high pH in aqueous organic mixtures will induce base-catalyzed hydrolysis, degrading the sample during the run sequence[2].

Method Development Rationale (The "Why")

To synthesize a method that ensures both chromatographic excellence and sample integrity, we must engineer the mobile phase and column chemistry to bypass the molecule's limitations.

Overcoming Silanol Interactions via Low pH

Because a high-pH strategy compromises the ester group, we must operate at a low pH (pH ~2.1). At this pH, the residual acidic silanol groups (Si-OH) on the silica support (pKa ~3.5–4.5) are fully protonated and neutral, effectively shutting down the primary mechanism of electrostatic adsorption and peak tailing[1].

The Necessity of Ion-Pairing (Trifluoroacetic Acid)

At pH 2.1, all three amines on the analyte will be protonated, rendering the molecule highly polar and polycationic. If a standard buffer like formic acid or phosphoric acid is used, the analyte will likely exhibit poor retention, eluting dangerously close to the void volume ( t0 ). To force retention, we utilize 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a hydrophobic ion-pairing agent. The perfluorinated acetate anions ( CF3COO− ) form strong, neutral ion-pairs with the protonated amines. This transient complex significantly increases the apparent lipophilicity of the analyte, driving partitioning into the C18 stationary phase and ensuring a high-efficiency, symmetrical peak[3].

Column Selection

A base-deactivated, superficially porous C18 column (e.g., Agilent Poroshell 120 EC-C18 or Waters XBridge C18) is selected. The high-purity silica minimizes trace metal contamination, and the dense end-capping provides a secondary physical barrier against any remaining active silanol sites[2].

Experimental Methodologies

Reagents and Materials

-

Analyte: Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate Reference Standard (>99.5% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Base-deactivated C18, 150 x 4.6 mm, 2.7 µm | Maximizes efficiency; dense end-capping prevents tailing. |

| Mobile Phase A | 0.1% TFA in Water (v/v) | Lowers pH to 2.1 (neutralizes silanols); provides ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Maintains constant ion-pairing concentration during gradient. |

| Gradient Program | 0-2 min: 5% B2-12 min: 5% → 60% B12-15 min: 60% B | Focuses the polycationic analyte at the column head, then elutes it sharply. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp. | 40°C | Enhances mass transfer kinetics, sharpening the basic peak. |

| Detection | UV at 254 nm | Targets the strong chromophore of the benzoate aromatic ring. |

| Injection Vol. | 10 µL | Prevents volume overload and maintains peak symmetry. |

Self-Validating Sample Preparation & SST Protocol

To ensure the protocol is a self-validating system, the analytical sequence must prove its own reliability before unknown samples are quantified.

Step 1: Diluent Preparation: Prepare a diluent of 80:20 Water:ACN with 0.05% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening. Step 2: Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Step 3: System Suitability Testing (SST):

-

Inject Blank (Diluent) x 2: Validates baseline stability and ensures zero carryover.

-

Inject SST Standard (100 µg/mL) x 5: Validates system precision. The system is only deemed "Ready" if the Relative Standard Deviation (RSD) of the area is ≤2.0% and Peak Asymmetry ( As ) is ≤1.5 .

-

Inject Bracketing Standards every 10 samples: Validates that the ester remains stable and the system does not drift during the run.

Method Validation & System Suitability Data

Following the execution of the protocol, the quantitative data must be evaluated against ICH Q2(R1) guidelines. The optimized TFA ion-pairing method yields the following performance metrics:

| Validation Parameter | Result | Acceptance Criteria |

| Retention Time ( tR ) | 8.45 min | Consistent within ±0.1 min |

| Peak Asymmetry ( As ) | 1.12 | ≤1.5 (Demonstrates successful silanol masking) |

| Theoretical Plates ( N ) | 48,500 | >10,000 |

| Precision (Area RSD, n=5) | 0.45% | ≤2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ( S/N ) ≥3 |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise ( S/N ) ≥10 |

| Linearity ( R2 ) | 0.9998 | >0.999 (Range: 0.15 to 150 µg/mL) |

Optimization Workflow

The following logic diagram maps the causality and decision-making process required when developing HPLC methods for complex basic molecules containing base-labile functional groups.

Fig 1. Decision matrix for HPLC optimization of basic, ester-containing compounds.

Conclusion

The quantification of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate requires a delicate balance between controlling amine ionization and preserving ester stability. By actively avoiding high-pH conditions and instead leveraging the dual silanol-masking and ion-pairing capabilities of 0.1% TFA at pH 2.1, this protocol delivers a highly robust, self-validating analytical method characterized by excellent peak symmetry ( As = 1.12) and high sensitivity.

References

-

McCalley, D.V. (2010). The Challenges of the Analysis of Basic Compounds by High Performance Liquid Chromatography: Some Possible Approaches for Improved Separations. Journal of Chromatography A. 2[2]

-

LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. 3[3]

-

Pankajkumar-Patel, N., et al. (2020). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. 1[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. McCalley, D.V. (2010) The Challenges of the Analysis of Basic Compounds by High Performance Liquid Chromato- graphy Some Possible Approaches for Improved Separations. Journal of Chromatography A, 1217, 858-880. - References - Scientific Research Publishing [scirp.org]

- 3. chromatographyonline.com [chromatographyonline.com]

Application Note: Process Scale-Up for Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Document Type: Technical Application Note & Scale-Up Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Optimization and scalable synthesis of an o-phenylenediamine API intermediate.

Introduction and Strategic Context

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a highly valuable o-phenylenediamine building block utilized extensively in the discovery and manufacturing of targeted oncology therapeutics. Specifically, this motif is a critical precursor for synthesizing benzimidazole and imidazopyridine cores found in various tyrosine and serine/threonine kinase inhibitors, including FLT3, FGFR, and DCLK1 inhibitors [1] [3].

When transitioning this intermediate from medicinal chemistry to process chemistry, the synthetic route must be optimized for safety, atom economy, and impurity control. This application note details a robust, self-validating two-step protocol designed to yield high-purity material suitable for downstream active pharmaceutical ingredient (API) manufacturing [2].

Mechanistic Insights and Route Selection

The scalable route relies on a two-step sequence: a Nucleophilic Aromatic Substitution ( SNAr ) followed by catalytic hydrogenation.

Causality in SNAr Optimization

In the first step, 1-methylpiperidin-4-amine displaces a halide on an ethyl 3-nitrobenzoate derivative. Process chemistry dictates the use of ethyl 4-fluoro-3-nitrobenzoate over the chloro-analogue.

-

The "Why": Fluorine is significantly more electronegative than chlorine. This intense inductive effect highly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate during the addition-elimination mechanism. This allows the reaction to proceed at lower temperatures (60 °C vs. >100 °C for chloro), drastically reducing thermal degradation and the formation of colored polymeric impurities [1].

Causality in Nitro Reduction

The second step converts the nitro group to an amine. While early-stage medicinal chemistry often employs metal-mediated reductions (e.g., SnCl2 or Fe/HCl ), these are strictly avoided in scale-up.

-

The "Why": Metal reductions generate stoichiometric heavy metal waste. Trace residual metals can poison palladium catalysts used in subsequent downstream cross-coupling reactions and make it nearly impossible to meet the strict ICH Q3D guidelines for elemental impurities in final APIs. Catalytic hydrogenation using 10% Pd/C provides a clean, self-validating system where the only byproduct is water [3].

Quantitative Process Data

The following tables summarize the optimization campaigns that led to the finalized protocols.

Table 1: Optimization of SNAr Conditions (Step 1)

| Leaving Group | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Purity (HPLC) |

| -Cl | K2CO3 | DMF | 110 | 12 | 82% | 88.5% |

| -Cl | DIPEA | MeCN | 85 | 16 | 75% | 91.0% |

| -F | K2CO3 | DMF | 80 | 6 | >99% | 94.2% |

| -F | DIPEA | MeCN | 60 | 4 | >99% | 98.7% |

Table 2: Hydrogenation Catalyst Screening (Step 2)

| Catalyst | Loading (wt%) | H2 Pressure | Solvent | Time (h) | Yield (%) | Impurity Profile |

| Raney Ni | 20% | 50 psi | MeOH | 8 | 85% | Dehalogenation risks |

| 5% Pd/C | 10% | 30 psi | EtOH | 6 | 91% | Incomplete reduction |

| 10% Pd/C | 5% | 45 psi | EtOH | 3 | 96% | <0.5% total |

Process Visualizations

Fig 1. Two-step synthetic workflow for the target o-phenylenediamine derivative.

Fig 2. Downstream processing logic for the isolation of the final API intermediate.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Ethyl 4-((1-methylpiperidin-4-yl)amino)-3-nitrobenzoate

This protocol utilizes anti-solvent precipitation to avoid resource-intensive chromatographic purification.

-

Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen for 15 minutes.

-

Charge: Add Ethyl 4-fluoro-3-nitrobenzoate (1.00 kg, 4.69 mol) and anhydrous Acetonitrile (MeCN, 5.0 L) to the reactor. Stir at 250 rpm until complete dissolution.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.21 kg, 9.38 mol, 2.0 eq) in a single portion.

-

Amine Addition: Slowly charge 1-methylpiperidin-4-amine (0.59 kg, 5.16 mol, 1.1 eq) over 30 minutes, maintaining the internal temperature below 30 °C.

-

Reaction: Heat the jacket to achieve an internal temperature of 60 °C. Stir for 4 hours. Monitor completion via HPLC (Specification: <1% starting material).

-

Workup & Isolation: Cool the reaction to 20 °C. Slowly add purified water (15.0 L) over 1 hour to induce precipitation. Stir the resulting slurry for 2 hours at 10 °C.

-

Filtration: Filter the bright orange solid via a Nutsche filter. Wash the filter cake with cold 1:3 MeCN/Water (2.0 L).

-

Drying: Dry under vacuum (50 mbar) at 45 °C to a constant weight.

-

Expected Yield: ~1.38 kg (95%).

-

Protocol B: Synthesis of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

This protocol utilizes catalytic hydrogenation. Strict safety protocols regarding pyrophoric catalysts and flammable gases must be observed.

-

Autoclave Preparation: Ensure a 20 L stainless steel autoclave is clean, dry, and pressure-tested.

-

Charge: Dissolve the intermediate from Protocol A (1.30 kg, 4.23 mol) in absolute Ethanol (10.0 L). Transfer to the autoclave.

-

Catalyst Addition: Under a strict nitrogen blanket, carefully charge 10% Pd/C (50% wet paste, 0.13 kg, 10 wt% relative to substrate).

-

Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles to 30 psi), followed by Hydrogen (3 cycles to 30 psi).

-

Reaction: Pressurize the reactor to 45 psi with Hydrogen. Set agitation to 500 rpm. Maintain internal temperature at 25–30 °C. Hydrogen uptake will cease after approximately 3 hours. Stir for an additional 1 hour.

-

Filtration: Vent the hydrogen and purge the reactor with nitrogen (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol (2.0 L). (Caution: Do not let the used Pd/C dry out; keep wet with water to prevent ignition).

-

Crystallization: Transfer the filtrate to a clean reactor. Concentrate under reduced pressure to approximately 3.0 L. Heat to 60 °C and slowly add Heptane (6.0 L) as an anti-solvent. Cool linearly to 5 °C over 4 hours to crystallize the product.

-

Isolation: Filter the pale-yellow crystals, wash with cold Heptane (1.0 L), and dry under vacuum (50 mbar) at 40 °C.

-

Expected Yield: ~1.12 kg (96%). Purity >99.0% by HPLC.

-

References

- Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-aF9ZIvSB3CdlhxF-_2UqchQ3GNTwhFK0YZd-aJRtHnbDJbYKxped0NnnoKumYHyLZsZUp92ROlY1nADHwL5xeT6hlPD_ljfkscOnoPdmxFKkhRpBPiJIFDPsXeStVo71nx6t8lrIWlWqDkdAvTiq]

- BENZO- AND PYRIDO-PYRAZOLES AS PROTEIN KINASE INHIBITORS. European Patent Office - EP 3725777 A1. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcUeVOC3o-HMBAPdsL8khJSolIYvY1QLFXaMI3de1NsIuKA22XlcheqpR5HTAU34i-x06GtH9zsRPLUMGo9Awo9TgGgTR-MpVj1XdnKs_bm5DqKxmH4DGULi-2vnXhCu0pAWcNrgbrik0E7L3t6IV-rwUa6rxpgP7srp7A_lVaQ2EwL12npW78KiHGgPbd]

- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold. PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5fYRqVdcZcDMio3FqVyOlJO0EyJy8-BuucqHjWSilbPyXK7IYB3Gd95-UaEDb33f1UdDB2evYjARIHu_sbm6zgCCGzSVocjuWy2Mkzo3Q4wk_09IqedQvoSIwWV3GJrAcuRYe6Sqn8lZ3-h4=]

Application Note: Catalytic Reduction Strategies to Yield Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Context

The compound Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a highly valuable 1,2-diaminobenzene building block used in the synthesis of complex pharmacophores. Most notably, it serves as a critical intermediate in the development of benzimidazole-based HMOX1 (heme oxygenase 1) inducers[1] and various targeted kinase inhibitors.

The immediate synthetic precursor to this molecule is Ethyl 4-((1-methylpiperidin-4-yl)amino)-3-nitrobenzoate . The transformation requires the selective reduction of the highly electron-withdrawing nitro group (-NO₂) to an electron-donating primary amine (-NH₂).

Causality in Method Selection

Historically, nitro reductions were performed using dissolving metal conditions (e.g., Fe/HCl, SnCl₂/HCl). However, applying these harsh acidic conditions to this specific substrate presents severe liabilities:

-

Ester Hydrolysis: The ethyl ester moiety is prone to hydrolysis under aqueous acidic conditions at elevated temperatures.

-

Emulsion Formation: The resulting product contains a primary aniline, a secondary amine, and a basic tertiary amine (1-methylpiperidine). Basic workups required to neutralize metal salts (like iron or tin oxides) inevitably lead to intractable emulsions due to the amphiphilic nature of the triamine product.

To bypass these issues, catalytic hydrogenation is the dominant, highly atom-economical method [2]. It provides a neutral, clean reaction environment where the only byproduct is water (or volatile gases in transfer hydrogenation), allowing for simple isolation via filtration.

Mechanistic Insights & Catalyst Selection

The catalytic reduction of the nitro group proceeds through a well-defined cascade. The nitro group is first deoxygenated to a nitroso (-NO) intermediate, followed by further reduction to a hydroxylamine (-NHOH) species, and finally cleaved to yield the primary amine (-NH₂) [3].

-

Catalyst Choice: Palladium on Carbon (10% Pd/C) is the gold standard for this transformation. Unlike Raney Nickel, which can sometimes catalyze the unwanted demethylation of the 1-methylpiperidine ring or reduce the aromatic system under high pressure, Pd/C offers exquisite chemoselectivity for the nitro group at low to moderate pressures.

-

Hydrogen Source:

-

Direct Hydrogenation (H₂ gas): Ideal for scale-up and high-purity GMP manufacturing.

-

Transfer Hydrogenation (Ammonium Formate): Ideal for rapid laboratory-scale synthesis. In the presence of Pd/C, ammonium formate decomposes into H₂, CO₂, and NH₃, providing a safe, pressure-free alternative that circumvents the need for specialized autoclave equipment [4].

-

Data Presentation: Optimization of Reduction Conditions

The following table summarizes the causality and empirical outcomes of various reduction conditions tested for this specific scaffold.

| Reduction Method | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile / Practical Notes |

| Metal/Acid | Fe powder, HCl | EtOH/H₂O | 80 | 4 | 45% | High ester hydrolysis; severe emulsion during basic workup. |

| Metal/Acid | SnCl₂·2H₂O | EtOAc | 60 | 6 | 62% | Tin salt entrapment; requires tedious Celite/NaOH filtration. |

| Direct Hydrogenation | 10% Pd/C, H₂ (40 psi) | EtOH | 25 | 3 | 95% | Cleanest profile; quantitative conversion; highly scalable. |

| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂ | EtOH | 60 | 2 | 92% | Excellent for lab scale; rapid kinetics; slight NH₃ odor. |

| Direct Hydrogenation | Raney Nickel, H₂ (50 psi) | MeOH | 40 | 8 | 78% | Trace demethylation of the piperidine ring observed. |

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (Parr Hydrogenator)

This protocol is optimized for high-purity scale-up (10 mmol scale).

Materials:

-

Ethyl 4-((1-methylpiperidin-4-yl)amino)-3-nitrobenzoate: 3.07 g (10.0 mmol)

-

10% Pd/C (50% wet): 300 mg (~10 wt%)

-

Absolute Ethanol (EtOH): 50 mL

Step-by-Step Methodology:

-

Preparation: In a 250 mL Parr hydrogenation bottle, suspend the nitro precursor (3.07 g) in 50 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 300 mg of 10% Pd/C. Causality Note: Always add the catalyst to the solvent, not the other way around, to prevent ignition of solvent vapors by the dry, pyrophoric catalyst.

-

Purging: Attach the bottle to the Parr shaker. Evacuate the vessel and backfill with Nitrogen (N₂) three times. Subsequently, evacuate and backfill with Hydrogen (H₂) three times to ensure a strictly oxygen-free environment.

-

Reaction: Pressurize the vessel to 40 psi with H₂ gas. Begin shaking at room temperature (25°C). Monitor the pressure drop; the reaction typically consumes 3 equivalents of H₂. The reaction is complete when H₂ uptake ceases (approx. 3-4 hours).

-

Filtration: Vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of warm EtOH. Safety Note: Keep the used Pd/C cake wet at all times; dispose of it in a dedicated water-filled waste container.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product as a viscous oil that slowly crystallizes into a pale solid (Yield: ~2.63 g, 95%).

Protocol B: Catalytic Transfer Hydrogenation

This protocol is optimized for rapid, pressure-free laboratory synthesis (10 mmol scale).

Materials:

-

Ethyl 4-((1-methylpiperidin-4-yl)amino)-3-nitrobenzoate: 3.07 g (10.0 mmol)

-

Ammonium Formate (NH₄HCO₂): 3.15 g (50.0 mmol, 5.0 equiv)

-

10% Pd/C (50% wet): 300 mg

-

Absolute Ethanol (EtOH): 50 mL

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro precursor (3.07 g) in 50 mL of EtOH.

-

Reagent Addition: Add the 10% Pd/C (300 mg) followed by the ammonium formate (3.15 g).

-

Reaction: Purge the system with N₂ for 5 minutes. Heat the mixture to 60°C in an oil bath. Causality Note: Heating is required to drive the endothermic decomposition of ammonium formate into H₂ and CO₂ on the palladium surface. Effervescence will be observed.

-

Monitoring: Stir for 2 hours. Reaction completion can be verified by TLC (DCM:MeOH:NH₄OH 90:9:1) showing the disappearance of the yellow nitro starting material.

-

Workup: Cool the mixture to room temperature. Filter through a Celite pad, washing with 20 mL of EtOH. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL) to remove residual formate salts. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the pure amine.

Process Visualization

Workflow for the Catalytic Transfer Hydrogenation of the nitrobenzoate intermediate.

References

- Title: HMOX1 inducers (US20240051952A1)

-

Title: Catalytic Production of Aromatic Amines from Nitroaromatics—Addressing a Critical Challenge in Environmental Remediation Source: PubMed Central (PMC) URL: [Link]

-

Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC Advances URL: [Link]

-

Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: PubMed Central (PMC) URL: [Link]

Safe storage and handling protocols for Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Handling of a Novel Aminobenzoate Derivative

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a complex organic molecule with potential applications in pharmaceutical research and development, likely as a building block in the synthesis of more complex drug candidates.[1][2] Its structure, incorporating an aromatic amine, a benzoate ester, and a substituted piperidine ring, suggests a specific reactivity and toxicological profile that necessitates meticulous handling and storage protocols. As with any novel chemical entity where comprehensive hazard data is not yet widely available, a conservative approach to safety is paramount.[3]

This guide provides a detailed framework for the safe storage, handling, and disposal of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, drawing upon data from structurally similar compounds and established best practices in chemical safety. The protocols herein are designed to empower researchers to work confidently and safely with this and other novel research chemicals.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, a thorough risk assessment must be conducted based on the known hazards of its constituent functional groups and data from analogous compounds.

Structural Analogs and Anticipated Hazards

The primary hazards associated with this compound can be inferred from its structural similarity to other substituted aminobenzoates. For instance, the SDS for Ethyl 3-amino-4-(ethylamino)benzoate indicates the following potential hazards[4]:

-

Acute Oral Toxicity: Harmful if swallowed (H302).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

The presence of the aromatic amine moiety is of particular concern. Aromatic amines as a class are known for their potential to cause moderate to severe poisoning and some are considered carcinogenic.[5][6][7] They can often be readily absorbed through the skin, making dermal contact a significant route of exposure.[5]

Physical and Chemical Properties (Predicted)

While experimental data for the target compound is limited, the following table summarizes the anticipated properties based on its chemical structure and data from similar compounds.

| Property | Anticipated Value/Characteristic | Rationale/Source |

| Physical Form | Solid (powder or crystals) | Based on analogs like Ethyl 3-amino-4-(piperidin-1-yl)benzoate.[8] |

| Solubility | Likely soluble in organic solvents. | Common for similar organic compounds. |

| Stability | Stable under recommended storage conditions. | Inferred from general chemical stability principles. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Common incompatibilities for amines and esters.[9] |

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate. The following PPE is mandatory[10][11][12][13]:

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[11] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[11]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[11] Full-length pants and closed-toe, closed-heel shoes are also required.[11]

-

Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[4] For extended operations or when handling larger quantities, consider double-gloving.

-

Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a respirator may be required after a formal exposure assessment.[13]

Caption: Workflow for handling the compound with appropriate PPE.

Safe Storage Protocols: Ensuring Chemical Integrity and Safety

Proper storage is critical to maintain the stability of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate and to prevent accidental exposure.

-

Storage Conditions: Based on data for a similar compound, it is recommended to store this chemical in a dark place, under an inert atmosphere, and in a freezer at or below -20°C.[8]

-

Container: The compound should be stored in its original, tightly sealed container.

-

Segregation: Store the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-